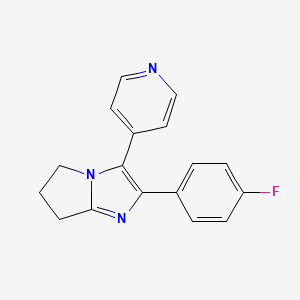

5H-Pyrrolo(1,2-a)imidazole, 2-(4-fluorophenyl)-6,7-dihydro-3-(4-pyridinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SKF-104351 es un fármaco de molécula pequeña desarrollado por GlaxoSmithKlineLos leucotrienos son mediadores inflamatorios involucrados en varias respuestas inmunes y enfermedades .

Métodos De Preparación

La ruta sintética para SKF-104351 involucra varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: Esto involucra la construcción del núcleo heterocíclico a través de reacciones de ciclización.

Modificaciones de grupos funcionales: Introducción de grupos funcionales como átomos de flúor y nitrógeno para lograr la actividad farmacológica deseada.

Purificación y aislamiento: El compuesto final se purifica utilizando técnicas como recristalización o cromatografía para obtener un producto de alta pureza.

Los métodos de producción industrial para SKF-104351 involucrarían la ampliación de estos pasos sintéticos asegurando la coherencia, la seguridad y la rentabilidad. Esto generalmente requiere la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la implementación de procesos de purificación robustos.

Análisis De Reacciones Químicas

SKF-104351 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: SKF-104351 puede experimentar reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Química: Como un inhibidor de la 5-lipoxigenasa, se utiliza en la investigación para estudiar el papel de los leucotrienos en los procesos y reacciones químicas.

Biología: Se utiliza para investigar las vías biológicas que involucran leucotrienos y su impacto en las funciones celulares.

Medicina: SKF-104351 se ha explorado por su potencial terapéutico en el tratamiento de enfermedades inflamatorias como la artritis reumatoide.

Mecanismo De Acción

SKF-104351 ejerce sus efectos inhibiendo la enzima 5-lipoxigenasa del araquidonato. Esta enzima es responsable de la conversión del ácido araquidónico en leucotrienos, que son potentes mediadores inflamatorios. Al inhibir la 5-lipoxigenasa, SKF-104351 reduce la producción de leucotrienos, modulando así las respuestas inflamatorias. Los objetivos moleculares y las vías involucradas incluyen la enzima 5-lipoxigenasa y las vías de señalización aguas abajo asociadas con la biosíntesis de leucotrienos .

Comparación Con Compuestos Similares

SKF-104351 se puede comparar con otros inhibidores de la 5-lipoxigenasa como zileutón y MK-886. Si bien todos estos compuestos comparten el mecanismo común de inhibición de la 5-lipoxigenasa, SKF-104351 es único en su estructura química específica y perfil farmacológico. Los compuestos similares incluyen:

Zileutón: Otro inhibidor de la 5-lipoxigenasa utilizado en el tratamiento del asma.

MK-886: Un inhibidor de la biosíntesis de leucotrienos que se dirige a la proteína activadora de la 5-lipoxigenasa (FLAP).

La singularidad de SKF-104351 radica en su afinidad de unión específica y potencia inhibitoria hacia la 5-lipoxigenasa, lo que lo distingue de otros inhibidores .

Propiedades

Número CAS |

111908-94-2 |

|---|---|

Fórmula molecular |

C17H14FN3 |

Peso molecular |

279.31 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

InChI |

InChI=1S/C17H14FN3/c18-14-5-3-12(4-6-14)16-17(13-7-9-19-10-8-13)21-11-1-2-15(21)20-16/h3-10H,1-2,11H2 |

Clave InChI |

GJFVAEMLAFFGDZ-UHFFFAOYSA-N |

SMILES |

C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F |

SMILES canónico |

C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F |

Key on ui other cas no. |

111908-94-2 |

Sinónimos |

SK and F 104351 SK and F-104351 SKF 104351 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.